molecular formula C15H13NO5 B15178777 2-(2-Hydroperoxy-2-methoxyethyl)-1H-benz(de)isoquinoline-1,3(2H)-dione CAS No. 134646-25-6

2-(2-Hydroperoxy-2-methoxyethyl)-1H-benz(de)isoquinoline-1,3(2H)-dione

Cat. No.: B15178777
CAS No.: 134646-25-6
M. Wt: 287.27 g/mol
InChI Key: RJYQPVIVQUBENU-UHFFFAOYSA-N
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Description

2-(2-Hydroperoxy-2-methoxyethyl)-1H-benz(de)isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroperoxy-2-methoxyethyl)-1H-benz(de)isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core.

    Introduction of the Hydroperoxy Group: This step involves the oxidation of an intermediate compound to introduce the hydroperoxy group. Common oxidizing agents include hydrogen peroxide or organic peroxides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroperoxy-2-methoxyethyl)-1H-benz(de)isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroperoxy group can be further oxidized to form peroxides or other oxygenated derivatives.

    Reduction: Reduction of the hydroperoxy group can yield alcohols or ethers.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, organic peroxides, or other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield peroxides, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Used in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2-(2-Hydroperoxy-2-methoxyethyl)-1H-benz(de)isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. This may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    Oxidative Stress: The hydroperoxy group may induce oxidative stress, leading to cellular damage or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline Derivatives: Compounds with similar isoquinoline cores but different functional groups.

    Hydroperoxy Compounds: Compounds with hydroperoxy groups but different core structures.

Uniqueness

2-(2-Hydroperoxy-2-methoxyethyl)-1H-benz(de)isoquinoline-1,3(2H)-dione is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

134646-25-6

Molecular Formula

C15H13NO5

Molecular Weight

287.27 g/mol

IUPAC Name

2-(2-hydroperoxy-2-methoxyethyl)benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C15H13NO5/c1-20-12(21-19)8-16-14(17)10-6-2-4-9-5-3-7-11(13(9)10)15(16)18/h2-7,12,19H,8H2,1H3

InChI Key

RJYQPVIVQUBENU-UHFFFAOYSA-N

Canonical SMILES

COC(CN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O)OO

Origin of Product

United States

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